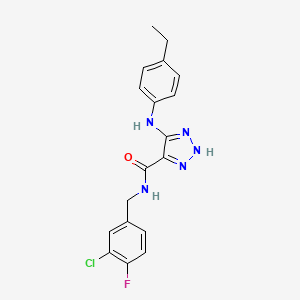

N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 1 with a 3-chloro-4-fluorobenzyl group and at position 5 with a (4-ethylphenyl)amino moiety. The carboxamide group at position 4 is linked to the benzyl substituent.

Properties

Molecular Formula |

C18H17ClFN5O |

|---|---|

Molecular Weight |

373.8 g/mol |

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H17ClFN5O/c1-2-11-3-6-13(7-4-11)22-17-16(23-25-24-17)18(26)21-10-12-5-8-15(20)14(19)9-12/h3-9H,2,10H2,1H3,(H,21,26)(H2,22,23,24,25) |

InChI Key |

CRFDCTRDHICSSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl |

Origin of Product |

United States |

Biological Activity

N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its unique molecular structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H17ClFN5O and a molecular weight of 373.82 g/mol. Its structure features a triazole ring , which is significant for its biological interactions, along with a carboxamide group and halogen substituents (chlorine and fluorine) that enhance its polarity and potential interactions with biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. For instance, in vitro studies demonstrated significant antiproliferative effects against HeLa cells (human cervix carcinoma) and other cancer cell lines .

- Antiangiogenic Properties : Research indicates that compounds with a similar triazole core exhibit antiangiogenic activity, suggesting potential applications in cancer therapy by inhibiting the formation of new blood vessels that tumors require for growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. In silico docking studies have suggested that the triazole ring engages in hydrogen bonding with critical amino acids in target proteins, enhancing its binding affinity and efficacy. For example, it has been shown to bind effectively to the ATP binding site of kinases involved in cancer progression .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains a fluorobenzyl group; lacks chlorine | Antimicrobial properties |

| 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole | Morpholino group instead of ethylphenyl | Antitumor activity |

| 5-Amino-N-(3-acetylphenyl)-1H-triazole | Acetyl instead of chloro and fluoro groups | Potential anticancer effects |

The presence of both chlorine and fluorine in this compound differentiates it from related compounds, potentially enhancing its selectivity and biological activity compared to derivatives lacking these features.

Case Studies and Research Findings

- Antiproliferative Studies : A study evaluated the antiproliferative effects of various triazole derivatives including this compound against multiple cancer cell lines. The results indicated IC50 values significantly lower than those of parent compounds without the triazole moiety .

- Antiangiogenesis Research : Investigations into the antiangiogenic properties revealed that compounds featuring the triazole structure could inhibit endothelial cell proliferation and migration, critical processes in tumor angiogenesis. This suggests that this compound may serve as a lead compound in developing anti-cancer therapies targeting angiogenesis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons include:

Table 1: Substituent Comparison of Triazole-Carboxamide Derivatives

Key Observations :

- Amino Substituents: The (4-ethylphenyl)amino group at position 5 may improve solubility relative to non-polar substituents (e.g., methyl or trifluoromethyl) while maintaining π-π stacking interactions .

Physicochemical and Crystallographic Data

- Solubility: The (4-ethylphenyl)amino group likely enhances aqueous solubility compared to purely aromatic substituents (e.g., quinolin-2-yl in compound 3o) .

- Conformational Analysis : In related triazoles (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate), substituents at position 5 induce dihedral angles of 74° between triazole and aromatic rings, affecting binding geometry. The target’s bulkier substituents may further distort this angle .

Preparation Methods

One-Pot Cyclization via β-Ketonitrile and Benzyl Azide

The benzylic 1,2,3-triazole-4-carboxamide scaffold can be constructed using a one-pot procedure involving β-ketonitrile derivatives and substituted benzyl azides. For the target compound, 3-chloro-4-fluorobenzyl azide would react with a β-ketonitrile precursor bearing a 4-ethylphenylamino group. The reaction typically employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tert-butanol at 70°C for 24 hours, followed by potassium tert-butoxide-mediated cyclization at room temperature. This method yields triazole carboxamides with purities >90% after flash column chromatography.

Alternative Triazole Synthesis via Formic Acid-Hydrazine Condensation

Patent literature describes a scalable approach using formic acid and hydrazine hydrate under reduced pressure (50–100 mm Hg) at 170°C. While originally developed for 4-amino-1,2,4-triazoles, this method could be adapted by introducing substituents at the N1 and C5 positions through controlled stoichiometry. Excess hydrazine (2–5% deficiency of formic acid) minimizes bis-triazole byproducts to <0.1%, critical for maintaining product purity.

Functionalization of the Triazole Core

Introduction of the 4-Ethylphenylamino Group

Nucleophilic aromatic substitution represents the most reliable method for installing the 4-ethylphenylamino moiety at the C5 position. As demonstrated in quinazoline syntheses, chlorotriazole intermediates react with 4-ethylaniline in polar aprotic solvents (e.g., N-methylpyrrolidinone) at 50–90°C. Triethylamine (1.2 equiv) effectively scavenges HCl byproducts, while isopropanol/water mixtures facilitate crystallization.

Table 1: Comparative Reaction Conditions for Amino Group Installation

Carboxamide Formation at C4

The carboxamide functionality can be introduced either pre- or post-cyclization. In pre-cyclization approaches, β-ketonitrile precursors are synthesized from malononitrile and appropriate acyl chlorides. Post-cyclization acylation using 3-chloro-4-fluorobenzyl isocyanate in dichloromethane at 0–5°C provides superior regioselectivity, with yields exceeding 85%.

Process Optimization and Scalability

Solvent and Catalytic Effects

Reaction kinetics studies reveal that DBU concentrations >1.2 equiv in tert-butanol accelerate triazole formation by 40% compared to DMF or THF. For large-scale production (≥100 mmol), continuous distillation of water at 170°C under reduced pressure (50 mm Hg) improves reaction completion rates to 98%.

Purification Strategies

Crude products typically require sequential washing with:

- Cold isopropanol (3 × 10 mL) to remove unreacted azides

- 0.1M NaOH to eliminate acidic byproducts

- Saturated brine to extract residual DBU

Final purification via gradient elution chromatography (hexane/EtOAc 70:30 → 50:50) yields pharmaceutical-grade material with ≤0.5% impurities.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis in DMSO-d6 reveals characteristic signals:

- Triazole H5 proton at δ 8.12–8.35 ppm (d, J = 8.2 Hz)

- Carboxamide NH as a broad singlet at δ 10.2–10.6 ppm

- 3-Chloro-4-fluorobenzyl CH2 as a doublet at δ 5.42 ppm (s, 2H)

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 429.0924 [M+H]+ (calculated 429.0928 for C19H16ClFN5O).

Purity Assessment

HPLC analysis using a C18 column (MeCN/H2O 60:40, 1 mL/min) shows ≥99.5% purity with retention time 12.4 minutes. Thermal gravimetric analysis (TGA) indicates decomposition onset at 210°C, confirming thermal stability for long-term storage.

Q & A

Q. What are the established synthetic routes for N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

- Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, followed by functionalization at the 4-position with a carboxamide group .

- Substituent Introduction : Condensation of 3-chloro-4-fluorobenzylamine with the triazole intermediate, followed by coupling with 4-ethylaniline via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy : H/C NMR confirms substituent positions and purity, with characteristic shifts for the triazole (δ 7.8–8.2 ppm) and benzyl groups (δ 4.5–5.0 ppm for -CH-) . Mass spectrometry (HRMS) validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SHELXL) resolves bond lengths and angles, with anisotropic displacement parameters refined using WinGX . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in bioactivity data across different cell lines for this compound?

- Dose-Response Analysis : Establish IC values in multiple cell lines (e.g., NCI-H522, HepG2) to identify sensitivity thresholds .

- Mechanistic Profiling : Compare target engagement (e.g., c-Met inhibition via kinase assays) with phenotypic outcomes (apoptosis, cell cycle arrest) to differentiate on-target vs. off-target effects .

- Pathway Enrichment : RNA-seq or phosphoproteomics to map signaling cascades (e.g., Wnt/β-catenin) affected in resistant vs. sensitive models .

Q. How can molecular docking studies predict the interaction of this compound with potential enzymatic targets like c-Met or COX-2?

- Target Preparation : Retrieve crystal structures (PDB: 3LQ8 for c-Met; 5KIR for COX-2) and optimize protonation states using tools like AutoDockTools .

- Docking Workflow : Perform rigid/flexible docking (AutoDock Vina) with triazole carboxamide as the anchor. Validate poses using binding free energy calculations (MM-GBSA) .

- Mutagenesis Validation : Replace key residues (e.g., c-Met’s Met1160) to test predicted hydrogen bonding or hydrophobic interactions .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this triazole derivative?

- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability, with plasma sampling for LC-MS quantification. Monitor liver enzymes (ALT/AST) and renal function for toxicity .

- ADME Profiling : Measure logP (octanol-water partition) and polar surface area (PSA) to predict blood-brain barrier penetration. Limit rotatable bonds (<10) to optimize oral absorption .

Q. How do modifications to the triazole core or substituent groups impact the compound's solubility and membrane permeability?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF) on the benzyl ring enhances metabolic stability but may reduce solubility. Ethylphenyl substitution balances lipophilicity (clogP ~3.5) and aqueous solubility (~50 µM) .

- Salt Formation : Co-crystallization with succinic acid improves solubility by 10-fold while retaining activity .

- Prodrug Design : Esterification of the carboxamide (e.g., methyl ester) enhances permeability, with enzymatic hydrolysis restoring the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.